

Physicochemical Properties of DMPE-PEG2000: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DMPE-PEG2000	
Cat. No.:	B15549206	Get Quote

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (**DMPE-PEG2000**) is a high-purity amphiphilic polymer-lipid conjugate widely utilized in the fields of drug delivery, gene therapy, and diagnostics. It consists of a hydrophobic 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) lipid anchor covalently bonded to a hydrophilic methoxy-terminated polyethylene glycol (mPEG) chain with an average molecular weight of 2000 Daltons.

This unique structure allows **DMPE-PEG2000** to spontaneously insert into lipid bilayers of nanoparticles, such as liposomes and lipid nanoparticles (LNPs). The DMPE anchor secures the molecule within the lipid core, while the flexible, hydrophilic PEG chain extends into the aqueous environment, creating a protective steric barrier. This "stealth" characteristic is crucial for advanced drug delivery systems, as it reduces recognition by the mononuclear phagocyte system, thereby prolonging systemic circulation time and enhancing accumulation at target sites like tumors.[1][2]

This guide provides a comprehensive overview of the core physicochemical properties of **DMPE-PEG2000**, detailed experimental protocols for its characterization, and its functional role in nanoparticle formulations.

Core Physicochemical Properties



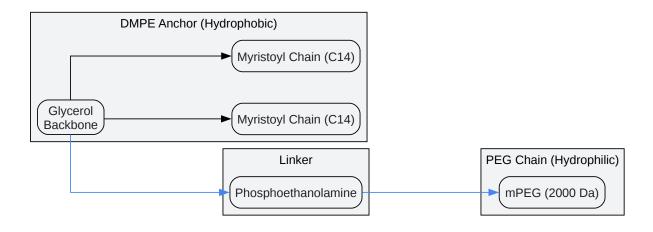
The key physicochemical properties of **DMPE-PEG2000** are summarized in the table below. These characteristics are fundamental to its function in formulating stable and effective nanomedicines.

Property	Value	References
Full Chemical Name	1,2-dimyristoyl-sn-glycero-3- phosphoethanolamine-N- [methoxy(polyethylene glycol)-2000]	[3]
Synonyms	14:0 PEG2000 PE, DMPE- mPEG2000	[4]
CAS Number	261764-82-3	[5]
Average Molecular Weight	~2676.25 g/mol	[6][7]
Approximate Formula	C125H248NO55P (Note: Formula is an average due to the polydispersity of the PEG chain)	[7]
Physical Form	White to off-white powder or solid	[1][6]
Purity	Typically >99% (by TLC)	[8]
Solubility	Soluble in DMSO (100 mg/mL with sonication), ethanol, and chloroform. Can be dissolved in aqueous buffers with sonication.	[6][9]
Storage Conditions	Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.	[6]

Chemical Structure



DMPE-PEG2000 is composed of three main parts: the DMPE lipid anchor, the phosphoethanolamine linker, and the mPEG2000 polymer chain. The DMPE anchor contains two saturated 14-carbon myristoyl fatty acid chains.



Click to download full resolution via product page

Figure 1: Structural components of the **DMPE-PEG2000** molecule.

Self-Assembly and Critical Micelle Concentration (CMC)

As an amphiphilic molecule, **DMPE-PEG2000** self-assembles in aqueous solutions to minimize the exposure of its hydrophobic lipid tails to water.[5] Above a specific concentration, known as the Critical Micelle Concentration (CMC), these molecules form stable micellar structures.

While specific experimental CMC values for **DMPE-PEG2000** are not widely reported, data from its close structural analog, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000), provide valuable insight. DSPE-PEG2000 has a reported CMC of approximately 1-2 μ M in buffered saline and 10-25 μ M in pure water.[10][11]

It is critical to note that DMPE possesses shorter C14 acyl chains compared to the C18 chains of DSPE. This reduced hydrophobicity leads to a lower driving force for micellization, and



therefore, **DMPE-PEG2000** is expected to have a higher CMC than DSPE-PEG2000. This also results in a faster rate of transfer between lipid bilayers compared to DSPE-PEG2000.

Micelle Formation Above CMC

Monomer Monomer Monomer Monomer Above CMC

Click to download full resolution via product page

Figure 2: Self-assembly of **DMPE-PEG2000** monomers into a micelle.

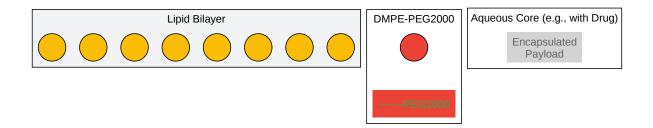
Role in Lipid Nanoparticle (LNP) Formulations

The primary application of **DMPE-PEG2000** is as a component in LNP-based drug delivery systems.[1][6] Typically included at a molar ratio of 1-5%, it serves several critical functions:

- Steric Stabilization: The PEG layer creates a steric barrier on the LNP surface, preventing aggregation and fusion of nanoparticles.[10]
- Prolonged Circulation: This "stealth" layer inhibits the adsorption of opsonin proteins from the bloodstream, which would otherwise mark the LNPs for rapid clearance by the immune system. This leads to significantly longer circulation times.[10]



• Size Control: The inclusion of PEG-lipids during formulation can help control the final particle size of the nanoparticles.



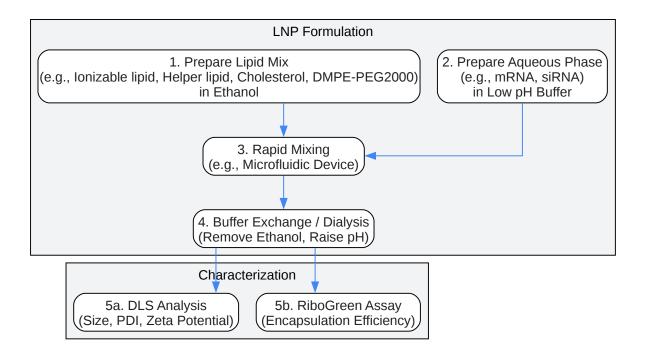
Click to download full resolution via product page

Figure 3: **DMPE-PEG2000** incorporated into a liposome bilayer.

Key Experimental Protocols Protocol: LNP Formulation and Characterization

This protocol describes a common method for formulating LNPs containing **DMPE-PEG2000** and characterizing their fundamental properties.





Click to download full resolution via product page

Figure 4: Workflow for LNP formulation and characterization.

Methodology:

- Lipid Preparation: Prepare a stock solution of the lipid mixture (e.g., ionizable lipid, DSPC, cholesterol, and **DMPE-PEG2000** at a molar ratio of 50:10:38.5:1.5) in ethanol.
- Aqueous Phase Preparation: Prepare the nucleic acid payload (e.g., siRNA or mRNA) in a low pH buffer, such as a 25 mM acetate buffer at pH 4.
- Mixing: Rapidly mix the lipid-ethanol phase with the aqueous-payload phase at a defined ratio (e.g., 3:1 aqueous to organic) using a microfluidic mixing device. This rapid change in solvent polarity drives the self-assembly of the LNPs, encapsulating the payload.



- Buffer Exchange: Remove the residual ethanol and raise the pH to a physiological level (e.g., PBS at pH 7.4) through dialysis or tangential flow filtration.
- Characterization:
 - Size, Polydispersity, and Zeta Potential: Dilute the final LNP suspension in an appropriate buffer (e.g., PBS) and analyze using Dynamic Light Scattering (DLS). The Z-average provides the mean particle size, the Polydispersity Index (PDI) indicates the width of the size distribution, and electrophoretic light scattering yields the surface zeta potential.
 - Encapsulation Efficiency (for nucleic acids): Use a fluorescent dye assay, such as the
 Quant-iT RiboGreen assay. Measure the fluorescence of the LNP sample before and after
 lysis with a surfactant (e.g., 0.2% Triton X-100). The fluorescence before lysis corresponds
 to free, unencapsulated RNA, while the fluorescence after lysis represents the total RNA.
 Encapsulation efficiency is calculated as: [(Total RNA Free RNA) / Total RNA] * 100.[2]

Protocol: CMC Determination by Pyrene Fluorescence Assay

This protocol outlines the use of pyrene as a fluorescent probe to determine the CMC of **DMPE-PEG2000**. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In water, the ratio of the first to the third vibronic peaks (I1/I3) is high. When micelles form, pyrene partitions into the hydrophobic core, causing a significant decrease in the I1/I3 ratio.

Methodology:

- Prepare **DMPE-PEG2000** Solutions: Prepare a series of aqueous solutions of **DMPE-PEG2000** with concentrations spanning the expected CMC (e.g., from 10⁻⁸ M to 10⁻³ M).
- Add Pyrene Probe: Add a small aliquot of a concentrated pyrene stock solution (in a volatile solvent like ethanol or acetone) to each DMPE-PEG2000 solution. The final pyrene concentration should be very low (e.g., ~0.2 μM) to avoid excimer formation. Mix and allow the solvent to evaporate.
- Fluorescence Measurement:



- Using a spectrofluorometer, set the excitation wavelength to ~334-337 nm.
- Record the emission spectrum from approximately 350 nm to 450 nm for each sample.
- Extract the fluorescence intensities of the first peak (I1, ~372 nm) and the third peak (I3, ~383 nm).
- Data Analysis:
 - Calculate the intensity ratio (I1/I3) for each DMPE-PEG2000 concentration.
 - Plot the I1/I3 ratio as a function of the logarithm of the **DMPE-PEG2000** concentration.
 - The resulting plot will typically show two linear regions. The CMC is determined from the intersection point of these two lines, which represents the concentration at which micellization begins.

Conclusion

DMPE-PEG2000 is a critical excipient in modern nanomedicine, imparting essential properties of stability and longevity to drug delivery vehicles. Its well-defined amphiphilic structure, characterized by a C14 lipid anchor and a 2000 Da PEG chain, dictates its self-assembly behavior and its function in vivo. A thorough understanding and characterization of its physicochemical properties, including molecular weight, solubility, and micellization behavior, are paramount for the rational design and successful development of next-generation nanoparticle-based therapeutics. The experimental protocols outlined in this guide provide a robust framework for the quality control and functional assessment of formulations containing this versatile PEG-lipid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory





- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. crodapharma.com [crodapharma.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. How does the concentration of DMPE PEG2000 affect its rheological properties? Blog [shochem.com]
- 6. Structure of mixed micelles formed in PEG-lipid/lipid dispersions PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles -PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Properties of DMPE-PEG2000: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15549206#what-are-the-physicochemical-properties-of-dmpe-peg2000]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com